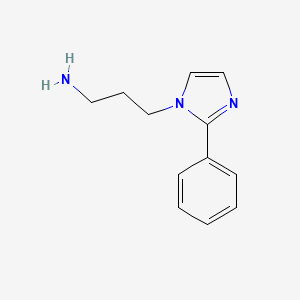

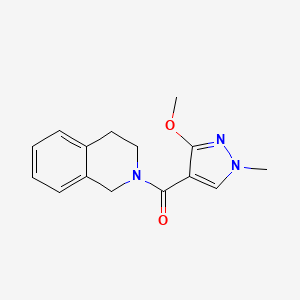

3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine

概要

説明

“3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . The structures of these compounds were characterized by Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) spectroscopic methods .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Anticancer and Antioxidant Activities

A study by Rehan, Al Lami, & Alanee (2021) synthesized a series of derivatives, similar in structure to 3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine, which showed promise in anticancer and antioxidant activities. One derivative demonstrated cytotoxic activity against breast cancer in an MTT assay.

Synthesis of Sulfonylated Derivatives

Cui et al. (2018) presented a metal-free, three-component reaction for the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives (Cui, Zhu, Li, & Cao, 2018). This work highlights a new strategy for preparing such compounds with good efficiency.

Metal-Organic Frameworks for Sorption and Photocatalysis

Fu, Kang, & Zhang (2014) developed metal-organic frameworks using a ligand similar to this compound, demonstrating selective sorption of hydrocarbons and photocatalytic properties (Fu, Kang, & Zhang, 2014).

Corrosion Inhibition

Srivastava et al. (2017) synthesized imidazolium zwitterions, structurally related to this compound, as novel corrosion inhibitors for mild steel. These inhibitors showed high efficiency and were studied using various spectroscopic and microscopic techniques (Srivastava et al., 2017).

Ionic Liquids for CO2 Capture

Bates et al. (2002) researched ionic liquids with structures related to this compound. These liquids showed reversible sequestration of CO2, suggesting potential applications in CO2 capture (Bates, Mayton, Ntai, & Davis, 2002).

Novel Imine and Bisimine Derivatives

Pařík & Chlupatý (2014) synthesized new imine and bisimine derivatives from a similar chemical structure. These compounds showed potential for Cu(II) complexation, with implications in various chemical applications (Pařík & Chlupatý, 2014).

Ruthenium(II) Complexes for C-N Bond Formation

Donthireddy, Illam, & Rit (2020) utilized similar compounds for the development of ruthenium(II)-based catalysts. These catalysts are efficient for C-N bond-forming reactions via hydrogen-borrowing methodology under solvent-free conditions (Donthireddy, Illam, & Rit, 2020).

Monoamine Oxidase Inhibitors

Sasidharan et al. (2018) studied compounds structurally similar to this compound as monoamine oxidase inhibitors. These compounds showed promise in inhibiting MAO-A and MAO-B, which could have implications in medical therapies (Sasidharan, Baek, Leelabaiamma, Kim, & Mathew, 2018).

作用機序

Target of Action

It is known that imidazole derivatives, which include 3-(2-phenyl-1h-imidazol-1-yl)propan-1-amine, have a broad range of biological activities . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

Safety and Hazards

生化学分析

Cellular Effects

Given the wide range of biological activities exhibited by imidazole derivatives , it can be hypothesized that 3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-(2-phenylimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMVXCQYGCPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2714872.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide](/img/structure/B2714873.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide](/img/structure/B2714884.png)

![3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2714889.png)

![1-[[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2714891.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2714893.png)

![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2714895.png)